What is the molecular weight and exact mass of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one
What is the molecular weight and exact mass of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one
An in-depth technical guide on the molecular weight, exact mass, and analytical characterization of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.
Executive Summary
4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS: 1149586-25-3) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development[1]. Featuring a privileged pyridazin-3(2H)-one core, this molecule serves as a versatile precursor for synthesizing target-directed ligands. In analytical chemistry, precisely defining its molecular weight (125.13 g/mol ) and exact mass (125.05891 Da) is fundamental for High-Resolution Mass Spectrometry (HRMS) workflows, ensuring unambiguous structural elucidation and differentiation from isobaric impurities.
Chemical Identity and Fundamental Properties
The structural architecture of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one consists of a 1,2-diazine ring with a carbonyl group at position 3 and an aminomethyl substituent at position 4. The "2,3-dihydro" nomenclature indicates saturation at the nitrogen-carbon bond adjacent to the carbonyl, though this is often represented dynamically via the keto-enol tautomerism of the pyridazin-3(2H)-one scaffold[2].
Table 1: Physicochemical Properties Summary
| Property | Value |
| Systematic Name | 4-(Aminomethyl)-2,3-dihydropyridazin-3-one |
| CAS Registry Number | 1149586-25-3 |
| Molecular Formula | C5H7N3O |
| Molecular Weight (Average) | 125.13 g/mol |
| Exact Mass (Monoisotopic) | 125.05891 Da |
| Expected [M+H]+ m/z | 126.0662 |
Mass Spectrometry: Molecular Weight vs. Exact Mass
In mass spectrometry and structural validation, distinguishing between average molecular weight and exact (monoisotopic) mass is critical[3][4].
-
Molecular Weight (125.13 g/mol ): Calculated using the terrestrial average atomic weights of elements (e.g., Carbon = 12.011 u). This value is strictly used for bulk stoichiometric calculations and reaction scaling.
-
Exact Mass (125.05891 Da): Calculated using the exact masses of the most abundant, naturally occurring stable isotopes ( 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 )[3].
Causality in HRMS: Modern Orbitrap or Time-of-Flight (TOF) instruments measure m/z with sub-ppm mass accuracy. For a molecule with the formula C5H7N3O, the theoretical monoisotopic mass is 125.05891 Da. When ionized via positive Electrospray Ionization (ESI+), the addition of a proton (1.007276 Da) yields an [M+H]+ precursor ion at m/z 126.0662. This exact mass allows analysts to definitively rule out isobaric interferences that might share the same nominal mass (m/z 126) but possess entirely different elemental compositions.
Analytical Workflow: HRMS Protocol
To ensure self-validating and reproducible characterization, the following LC-HRMS protocol is designed specifically for highly polar, low-molecular-weight amines like 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.
Methodological Causality: Because the primary amine and pyridazinone core impart high polarity, standard C18 reversed-phase chromatography will result in poor retention and ion suppression in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure proper retention and Gaussian peak shape.
Figure 1: Step-by-step LC-HRMS analytical workflow for exact mass verification.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the standard in 90:10 Acetonitrile/Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. (Logic: High organic content is required for optimal HILIC stationary phase loading).
-
Chromatographic Separation:
-
Column: ZIC-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. (Logic: The polar amine will partition into the aqueous layer on the stationary phase, eluting as the aqueous mobile phase increases).
-
-
Mass Spectrometry (Orbitrap):
-
Ionization: ESI Positive mode. The primary amine readily accepts a proton.
-
Resolution: Set to 70,000 (at m/z 200) to ensure baseline separation from matrix interferences.
-
Lock Mass Validation: Utilize an internal calibrant (e.g., Leucine Enkephalin) to maintain mass accuracy < 2 ppm.
-
-
Data Validation: Confirm the [M+H]+ peak at m/z 126.0662. Isotopic fidelity (the M+1 peak at 127.0695 due to 13C natural abundance) must align with the theoretical distribution for C5H8N3O+.
Structural Logic and MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides orthogonal structural confirmation. Higher-energy Collisional Dissociation (HCD) of the m/z 126.0662 precursor yields characteristic fragments that validate the molecular architecture.
Figure 2: Proposed HRMS fragmentation pathway for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.
Mechanistic Insight: The most labile group is the primary amine. Collision-induced dissociation primarily drives the neutral loss of ammonia (NH 3 , 17.0265 Da), yielding a stable aromatic-like fragment at m/z 109.0396. Subsequent ring contraction and loss of carbon monoxide (CO, 27.9949 Da) from the pyridazinone core generates the m/z 81.0447 ion.
Applications in Drug Development
Pyridazin-3(2H)-one is widely recognized as a "privileged scaffold" in medicinal chemistry[2][5]. Derivatives of this core exhibit potent pharmacological activities, including antihypertensive, anti-inflammatory, and phosphodiesterase (PDE) inhibitory effects[6][7].
The presence of the 4-aminomethyl group is strategically valuable. It serves as a highly reactive nucleophilic handle for:
-
Amide Coupling: Reacting with carboxylic acids to form extended pharmacophores.
-
Reductive Amination: Generating secondary or tertiary amines to modulate lipophilicity (LogP) and target affinity.
Understanding the exact mass and fragmentation behavior of this building block ensures that downstream synthetic products can be accurately tracked, verified, and quantified during high-throughput screening and pharmacokinetic profiling.
References
-
Wikipedia. "Monoisotopic mass". Wikipedia.org. URL:[Link]
-
Journal of the American Society for Mass Spectrometry. "Monoisotopic Mass?". ACS Publications. URL:[Link]
-
MDPI. "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview". MDPI.com. URL:[Link]
-
ResearchGate. "Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance". ResearchGate.net. URL:[Link]
-
Journal of Medicinal Chemistry. "Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives". ACS Publications. URL:[Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]
- 3. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
